3-Amino-4-(4-chlorophenyl)-1-ethylazetidin-2-one
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Overview
Description
3-Amino-4-(4-chlorophenyl)-1-ethylazetidin-2-one is a chemical compound with a unique structure that includes an azetidinone ring, an amino group, and a chlorophenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(4-chlorophenyl)-1-ethylazetidin-2-one typically involves the formation of the azetidinone ring followed by the introduction of the amino and chlorophenyl groups. One common method involves the reaction of 4-chlorobenzaldehyde with ethylamine to form an intermediate Schiff base, which is then cyclized to form the azetidinone ring. The amino group can be introduced through subsequent amination reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(4-chlorophenyl)-1-ethylazetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, such as reducing the amino group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidinone oxides, while substitution reactions can produce various substituted azetidinones .
Scientific Research Applications
3-Amino-4-(4-chlorophenyl)-1-ethylazetidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-4-(4-chlorophenyl)-1-ethylazetidin-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-(4-chlorophenyl)-1-methylazetidin-2-one: Similar structure but with a methyl group instead of an ethyl group.
3-Amino-4-(4-bromophenyl)-1-ethylazetidin-2-one: Similar structure but with a bromophenyl group instead of a chlorophenyl group.
Uniqueness
3-Amino-4-(4-chlorophenyl)-1-ethylazetidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H13ClN2O |
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Molecular Weight |
224.68 g/mol |
IUPAC Name |
3-amino-4-(4-chlorophenyl)-1-ethylazetidin-2-one |
InChI |
InChI=1S/C11H13ClN2O/c1-2-14-10(9(13)11(14)15)7-3-5-8(12)6-4-7/h3-6,9-10H,2,13H2,1H3 |
InChI Key |
YZXKRKDHOQOFIU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(C(C1=O)N)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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